molecular formula C11H10N2O4 B1356637 Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate CAS No. 92473-55-7

Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No. B1356637
CAS RN: 92473-55-7
M. Wt: 234.21 g/mol
InChI Key: IBTGJUQDPCIFIA-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate” is a chemical compound with the molecular formula C10H8N2O4 . It has a molecular weight of 220.181522369385 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, one method involves filtration and washing with water and EtOAc to obtain a crude product, which is then recrystallized from a mixture solution of acetone and water .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 293 -295 °C . Its InChI code is 1S/C11H10N2O4/c1-13-8-4-3-6 (11 (16)17-2)5-7 (8)12-9 (14)10 (13)15/h3-5H,1-2H3, (H,12,14) .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Oxidation and Synthesis

    Methyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a related compound, undergoes oxidation with thionyl chloride to form unstable intermediates, which react with alcohols to yield various derivatives (Beattie & Hales, 1992).

  • Tautomerism Studies

    Studies on derivatives show tautomeric behavior in solutions, highlighting the dynamic nature of these compounds in different states (Chapman, 1966).

  • Electrochemical Reduction and Autoxidation

    The electrochemical reduction of similar compounds leads to the formation of derivatives that undergo autoxidation, revealing potential for redox reactions in this class of compounds (Gottlieb & Pfleiderer, 1978).

Biological and Medicinal Research

  • Antimicrobial Potential: Derivatives of a closely related compound, 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid, have shown potential in antibacterial, antifungal, and antiviral applications, particularly against human papillomavirus (Chaudhary, Kumar, & Tarazi, 2016).

Material Science and Coordination Chemistry

  • Coordination Polymers and Luminescence: Coordination polymers based on derivatives of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid have been synthesized, demonstrating interesting luminescence properties and potential applications in material science (Yuan et al., 2017).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, inhaled, or in contact with skin . Therefore, appropriate safety measures should be taken when handling this compound, including wearing protective gloves and eyewear .

properties

IUPAC Name

methyl 1-methyl-2,3-dioxo-4H-quinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-13-8-4-3-6(11(16)17-2)5-7(8)12-9(14)10(13)15/h3-5H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTGJUQDPCIFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)NC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540794
Record name Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

CAS RN

92473-55-7
Record name Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LY Xie, QX Xie, YD Chen, JY Zhou, S Peng - Synthesis, 2023 - thieme-connect.com
A visible-light-promoted hydroxylation of quinoxalin-2(1H)-ones using recyclable graphitic carbon nitride (gC 3 N 4 ) as a heterogeneous photocatalyst has been developed. This …
Number of citations: 2 www.thieme-connect.com

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